molecular formula C11H16ClNO B1430386 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 29813-01-2

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No.: B1430386
CAS No.: 29813-01-2
M. Wt: 213.7 g/mol
InChI Key: JSEXSOVTVGEQPW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a cyclopropane derivative with a methoxybenzyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride can be synthesized through a multi-step process starting from p-toluene and benzaldehyde. The initial step involves the reaction of toluene with benzaldehyde to produce N-4-methoxybenzyl formaldehyde. This intermediate is then reacted with amino iron, followed by a dehydrogenation reaction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and the cyclopropane ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxybenzyl)cyclopropanamine hydrochloride: This compound has a similar structure but with the methoxy group in a different position.

    (1-tert-Butylcyclopropyl)amine hydrochloride: This compound has a tert-butyl group instead of a methoxybenzyl group.

    (2-Methoxy-1,1-dimethylethyl)amine hydrochloride: This compound has a different substitution pattern on the cyclopropane ring

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXSOVTVGEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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